molecular formula C7H10O3 B8640779 cis-caronaldehydic acid hemiacetal CAS No. 26771-21-1

cis-caronaldehydic acid hemiacetal

Cat. No.: B8640779
CAS No.: 26771-21-1
M. Wt: 142.15 g/mol
InChI Key: QHAPONCMFJQXEN-UHFFFAOYSA-N
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Preparation Methods

The preparation of cis-caronaldehydic acid hemiacetal generally involves several steps :

    Synthesis of camphor: This can be achieved by reacting anisole with acetone in the presence of an acidic catalyst such as hydrochloric acid or sulfuric acid.

    Oxidation of camphor: The camphor is then oxidized to camphor alcohol using common oxidizing agents like hydrogen peroxide, manganese dioxide, or acetic acid.

    Cyclization of camphor alcohol: The camphor alcohol undergoes a cyclization reaction to form the lactone, this compound. This reaction typically occurs under acidic conditions, with catalysts such as sulfuric acid or benzoic acid.

    Extraction and purification: The final product is extracted and purified from the reaction mixture using methods such as extraction, distillation, or crystallization.

Chemical Reactions Analysis

cis-Caronaldehydic acid hemiacetal undergoes various chemical reactions, including :

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and manganese dioxide, reducing agents like sodium borohydride, and various acids and bases for substitution and cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cis-Caronaldehydic acid hemiacetal has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It can be used in the study of biochemical pathways and enzyme reactions involving hemiacetals and lactones.

    Medicine: Research into its potential medicinal properties, such as antimicrobial or anti-inflammatory effects, is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-caronaldehydic acid hemiacetal involves its ability to form hemiacetals and acetals through reactions with alcohols . This process typically requires an acid catalyst to make the carbonyl group more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through the following steps :

    Protonation of the carbonyl group: This increases the electrophilicity of the carbonyl carbon.

    Nucleophilic attack by the alcohol: The alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.

    Deprotonation: The intermediate loses a proton to form the hemiacetal.

    Further reaction: The hemiacetal can react with another molecule of alcohol to form an acetal, with the elimination of water.

Comparison with Similar Compounds

cis-Caronaldehydic acid hemiacetal is similar to other hemiacetals and lactones, such as :

  • trans-Caronaldehydic acid hemiacetal
  • cis-Chrysanthemic acid
  • trans-Chrysanthemic acid

What sets this compound apart is its specific structure and reactivity, which make it useful in certain synthetic and industrial applications. Its unique properties, such as its solubility in organic solvents and its ability to undergo various chemical reactions, distinguish it from other similar compounds .

Properties

CAS No.

26771-21-1

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C7H10O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-5,8H,1-2H3

InChI Key

QHAPONCMFJQXEN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C(=O)OC2O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.25 ml of a solution of 2M butyllithium in cyclohexane was added at -20° C. to 0.55 ml of a molar solution of diisopropylamine in tetrahydrofuran and 5 ml of tetrahydrofuran and the temperature was allowed to rise to 0° C. and was then cooled to -60° to -70° C. 180 mg of the product of Step B were added all at once to the mixture at -60° to -70° C. and the mixture was heated over 2 hours at 0° C. The mixture was held at 0° C. for one hour and was poured into 2N hydrochloric acid. The mixture was stirred for 17 hours at 20° C. and the decanted aqueous phase was extracted with chloroform. The organic phase was dried and evaporated to dryness and the residue was taken up in a mixture of isopropyl ether and petroleum ether. The solution was extracted with water and the aqueous extract was evaporated to dryness under reduced pressure to obtain 30 mg of crystalline dl 6,6-dimethyl-4-hydroxy-3-oxabicyclo-[3,1,0]-hexan-2-one melting at 80° C.
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